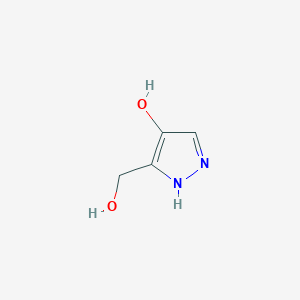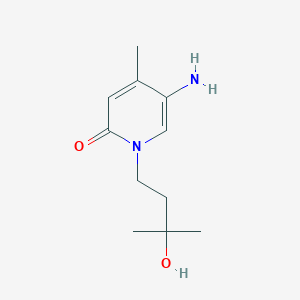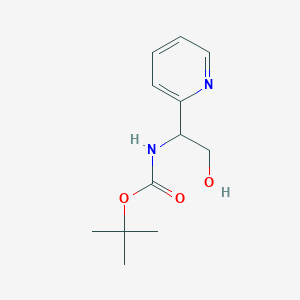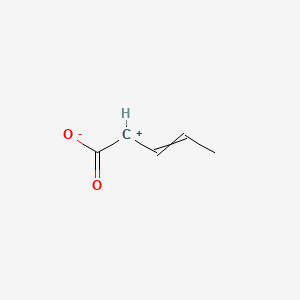
1-(2-Methoxyphenyl)-2-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyphenyl)-2-methylpiperazine is an organic compound with the molecular formula C12H18N2O It is a derivative of piperazine, a heterocyclic amine, and features a methoxyphenyl group attached to the piperazine ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenyl)-2-methylpiperazine can be synthesized through various methods. One common approach involves the reaction of 2-methoxyaniline with 2-chloromethylpiperazine under basic conditions. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized solvents can further enhance the production process, making it suitable for large-scale manufacturing.
化学反応の分析
Types of Reactions: 1-(2-Methoxyphenyl)-2-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.
科学的研究の応用
1-(2-Methoxyphenyl)-2-methylpiperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Research explores its potential as a pharmacological agent, particularly in the development of drugs for neurological and psychiatric disorders.
Industry: It is utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
作用機序
The mechanism of action of 1-(2-Methoxyphenyl)-2-methylpiperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
1-(2-Methoxyphenyl)piperazine: A closely related compound with similar structural features.
2-Methoxyphenylpiperazine: Another derivative with potential pharmacological applications.
N-(2-Methoxyphenyl)piperazine: A compound with a different substitution pattern on the piperazine ring.
Uniqueness: 1-(2-Methoxyphenyl)-2-methylpiperazine is unique due to the presence of both a methoxyphenyl group and a methyl group on the piperazine ring. This combination of functional groups can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
特性
分子式 |
C12H18N2O |
|---|---|
分子量 |
206.28 g/mol |
IUPAC名 |
1-(2-methoxyphenyl)-2-methylpiperazine |
InChI |
InChI=1S/C12H18N2O/c1-10-9-13-7-8-14(10)11-5-3-4-6-12(11)15-2/h3-6,10,13H,7-9H2,1-2H3 |
InChIキー |
PMWABILZJOSXOY-UHFFFAOYSA-N |
正規SMILES |
CC1CNCCN1C2=CC=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-cyano-N-(2-methylphenyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B13577972.png)



![2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole](/img/structure/B13577986.png)
![Tert-butyl N-[2-hydroxy-2-(2-methylphenyl)ethyl]carbamate](/img/structure/B13577994.png)

![[Benzyl(tert-butyl)carbamoyl]methyl 5-nitrofuran-2-carboxylate](/img/structure/B13578005.png)



![N-[(2-chlorophenyl)methyl]-2-phenylquinazolin-4-amine](/img/structure/B13578037.png)

![2-{[(Tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylicacid](/img/structure/B13578062.png)
